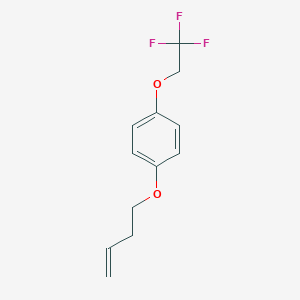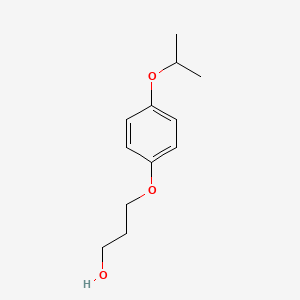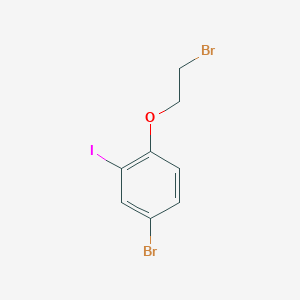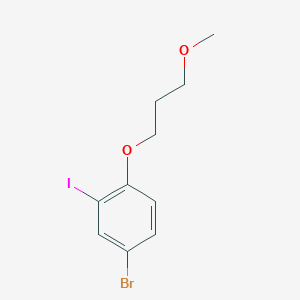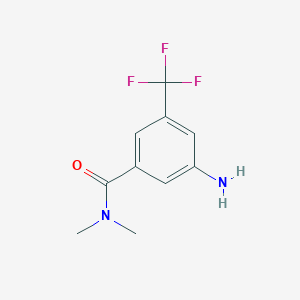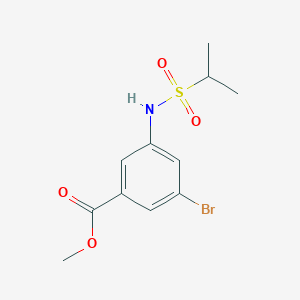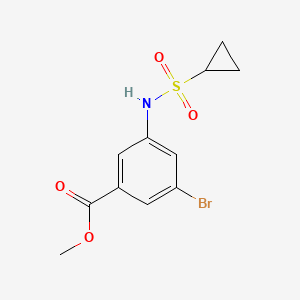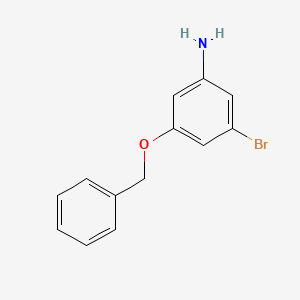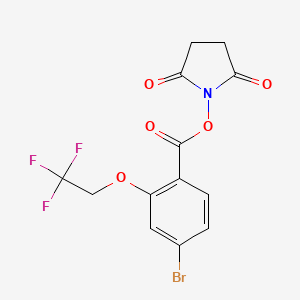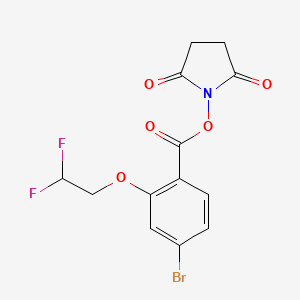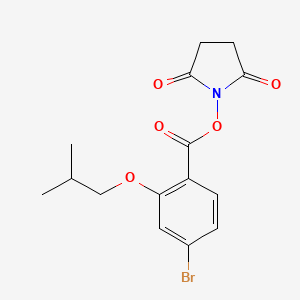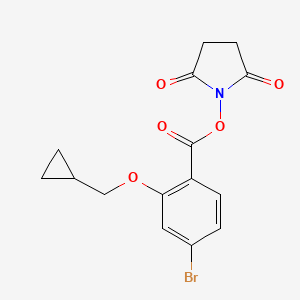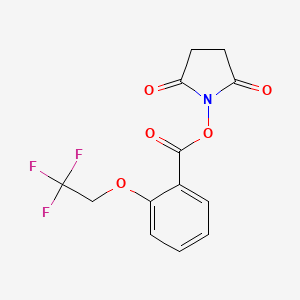
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring and a trifluoroethoxy group attached to a benzoate moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Can be carried out using aqueous acid or base solutions.
Oxidation and Reduction: May require specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Substitution Reactions: Yield substituted derivatives of the original compound.
Hydrolysis: Produces 2-(2,2,2-trifluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Result in various oxidized or reduced forms of the compound.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, due to its ability to form stable amide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. This reactivity is primarily due to the presence of the NHS ester, which is a well-known activating group for carboxylic acids. The compound can react with amines to form stable amide bonds, making it useful for bioconjugation and other applications .
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide Esters: Such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate, which also serve as activating groups for carboxylic acids.
Trifluoroethoxy Benzoates: Compounds like 2-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(2,2,2-trifluoroethoxy)benzoate is unique due to the combination of the NHS ester and the trifluoroethoxy group. This dual functionality enhances its reactivity and versatility in various chemical and biological applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,2,2-trifluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO5/c14-13(15,16)7-21-9-4-2-1-3-8(9)12(20)22-17-10(18)5-6-11(17)19/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPXKDAIMKMIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
